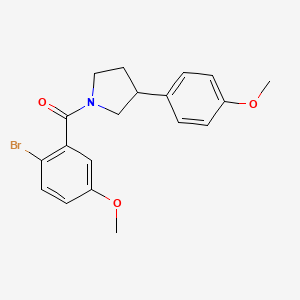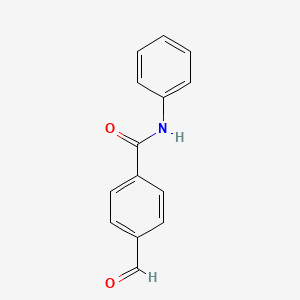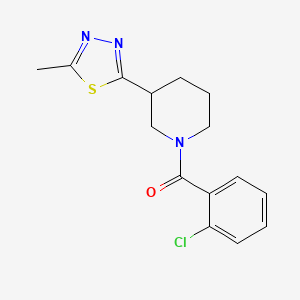
(2-Bromo-5-methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromo-5-methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20BrNO3 and its molecular weight is 390.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiestrogenic Activity
The compound [(2-Bromo-5-methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone] has been explored in the synthesis of molecules with potent antiestrogenic activities. A study by Jones et al. (1979) demonstrated this through the synthesis of a related compound, showing high binding affinity to estrogen receptors, exceeding that of estradiol. This indicates potential applications in hormonal therapies or breast cancer research (Jones et al., 1979).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a study on a similar compound, focusing on crystal and molecular structure analysis. This research is crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, such as materials science or pharmaceuticals (Lakshminarayana et al., 2009).
Synthesis and Structural Analysis
Another study by Lakshminarayana et al. (2018) delved into the synthesis and structural analysis of a similar compound. This research included molecular docking and Hirshfeld surface analysis, which are valuable in drug design and development, particularly for targeting specific proteins or biological pathways (Lakshminarayana et al., 2018).
Synthesis and Antioxidant Properties
A study by Çetinkaya et al. (2012) explored the synthesis of bromophenols related to the given compound and evaluated their antioxidant properties. This research is significant for developing new antioxidants, which can be crucial in addressing oxidative stress-related diseases (Çetinkaya et al., 2012).
Synthesis of Pyrrolin-2-ones
Ghelfi et al. (2003) investigated the synthesis of pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which can be used for preparing agrochemicals or medicinal compounds. This showcases the versatility of such compounds in different sectors (Ghelfi et al., 2003).
Organotin(IV) Complexes Synthesis and Characterization
Singh et al. (2016) synthesized and characterized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from a similar compound. Their research provided insights into the potential of these complexes as antibacterial agents, which could be significant in the development of new drugs (Singh et al., 2016).
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-15-5-3-13(4-6-15)14-9-10-21(12-14)19(22)17-11-16(24-2)7-8-18(17)20/h3-8,11,14H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOKDMBFYJKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide](/img/structure/B2827705.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)

![4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide](/img/structure/B2827718.png)


![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)

